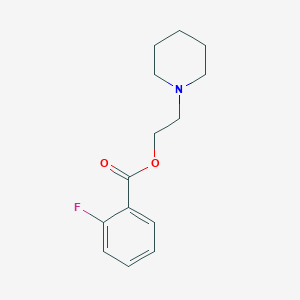
2-Piperidin-1-ylethyl 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidin-1-ylethyl 2-fluorobenzoate, also known as FPEB, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It belongs to the class of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the brain.
Mécanisme D'action
2-Piperidin-1-ylethyl 2-fluorobenzoate acts as a PAM of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate. The exact mechanism of action of 2-Piperidin-1-ylethyl 2-fluorobenzoate is not fully understood, but it is thought to increase the affinity of mGluR5 for glutamate and to stabilize the active conformation of the receptor, leading to increased signaling through downstream pathways.
Biochemical and Physiological Effects
2-Piperidin-1-ylethyl 2-fluorobenzoate has been shown to enhance the activity of mGluR5 in various brain regions such as the hippocampus, amygdala, and striatum. This leads to increased synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. 2-Piperidin-1-ylethyl 2-fluorobenzoate has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 2-Piperidin-1-ylethyl 2-fluorobenzoate has also been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential as a therapeutic agent for these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Piperidin-1-ylethyl 2-fluorobenzoate has several advantages for lab experiments. It is a selective and potent PAM of mGluR5, which means that it can be used to specifically target this receptor without affecting other receptors or neurotransmitter systems. 2-Piperidin-1-ylethyl 2-fluorobenzoate is also stable and easy to synthesize, which makes it a convenient tool compound for research. However, 2-Piperidin-1-ylethyl 2-fluorobenzoate has some limitations as well. It has poor solubility in water, which can limit its use in some experiments. 2-Piperidin-1-ylethyl 2-fluorobenzoate also has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects.
Orientations Futures
There are several future directions for research on 2-Piperidin-1-ylethyl 2-fluorobenzoate. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, which are characterized by mGluR5 dysfunction. Another direction is to develop novel PAMs of mGluR5 with improved pharmacokinetic properties and selectivity. Finally, 2-Piperidin-1-ylethyl 2-fluorobenzoate can be used as a tool compound to investigate the role of mGluR5 in other physiological and pathological processes such as addiction and pain.
Méthodes De Synthèse
The synthesis of 2-Piperidin-1-ylethyl 2-fluorobenzoate involves the reaction of 2-fluorobenzoic acid with 2-(piperidin-1-yl) ethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. After completion of the reaction, the product is purified by column chromatography to obtain pure 2-Piperidin-1-ylethyl 2-fluorobenzoate.
Applications De Recherche Scientifique
2-Piperidin-1-ylethyl 2-fluorobenzoate has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance the activity of mGluR5, which is involved in various physiological and pathological processes such as learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. 2-Piperidin-1-ylethyl 2-fluorobenzoate has been used as a tool compound to investigate the role of mGluR5 in these processes and to develop novel therapeutic agents targeting mGluR5.
Propriétés
Nom du produit |
2-Piperidin-1-ylethyl 2-fluorobenzoate |
|---|---|
Formule moléculaire |
C14H18FNO2 |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl 2-fluorobenzoate |
InChI |
InChI=1S/C14H18FNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |
Clé InChI |
QOAQHDZIUMNBCR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F |
SMILES canonique |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)
![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)



![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)



